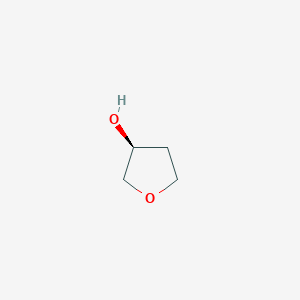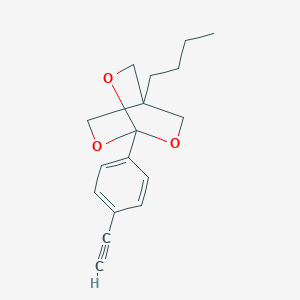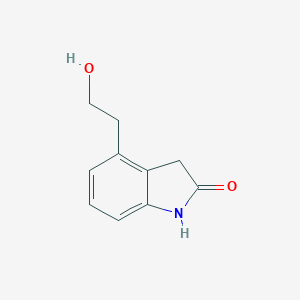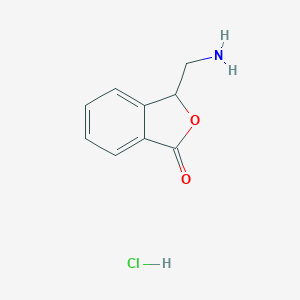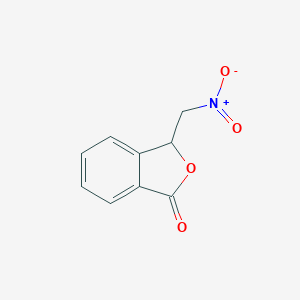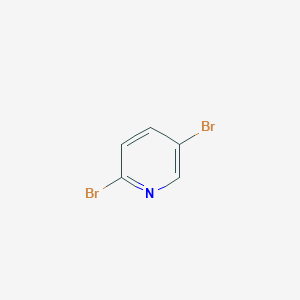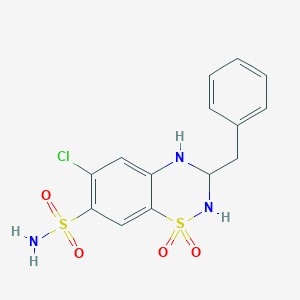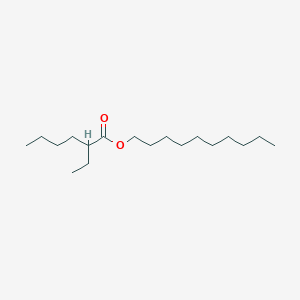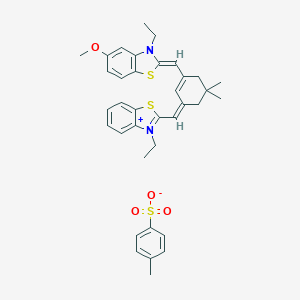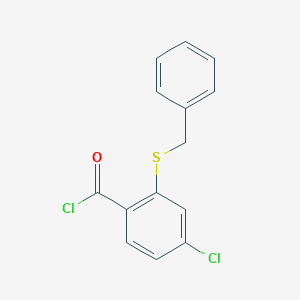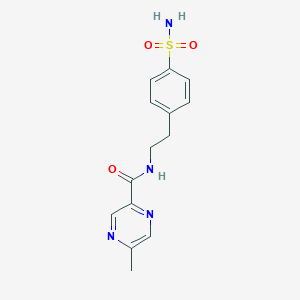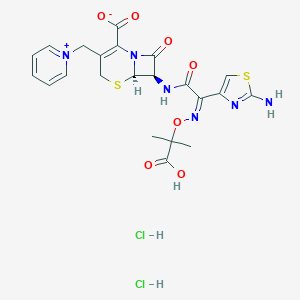
Ceftazidime dihydrochloride
Vue d'ensemble
Description
Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used to treat severe bacterial infections such as pneumonia, urinary tract infections, skin infections, and meningitis .
Applications De Recherche Scientifique
Ceftazidime dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use it to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical trials to evaluate its efficacy against multidrug-resistant bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of various antibiotic formulations .
Mécanisme D'action
Target of Action
Ceftazidime dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .
Mode of Action
Ceftazidime, a third-generation cephalosporin, exhibits its bactericidal effect primarily through the direct inhibition of specific PBPs in susceptible bacteria . As a β-lactam antibiotic, it inhibits these essential PBPs, leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by ceftazidime is the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Pharmacokinetics
Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours . Both drugs are primarily eliminated through renal clearance, and dose adjustment is required in patients with moderate and severe renal impairment . The drugs are suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) .
Result of Action
The result of ceftazidime’s action is the death of the bacterial cell due to the loss of cell wall integrity . It has broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of ceftazidime. When combined with avibactam, a non-β-lactam β-lactamase inhibitor, ceftazidime can effectively treat infections caused by β-lactamase-producing bacteria .
Analyse Biochimique
Biochemical Properties
Ceftazidime dihydrochloride is bactericidal through inhibition of enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Cellular Effects
This compound has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . This compound can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through direct inhibition of specific penicillin-binding proteins in susceptible bacteria . It also promotes p27 expression and inhibits cell proliferation by reducing Skp2, which is a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been found that this compound can induce time-dependent perturbations in the metabolome and transcriptome of bacteria, mainly at 6 hours, with minimal effects at 1 and 3 hours .
Dosage Effects in Animal Models
Animal models have supported both dose selection and initial FDA approval for this compound . The effects of the product vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It substantially inhibits central carbon metabolism, such as the pentose phosphate pathway and tricarboxylic acid cycle .
Transport and Distribution
This compound is primarily eliminated through renal clearance, making it distributed widely within cells and tissues . It is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with .
Subcellular Localization
It is known that this compound can permeate the outer membrane of Gram-negative bacteria to reach the periplasmic target or additionally pass the inner membrane to reach the cytoplasmic target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ceftazidime dihydrochloride is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acidThe final product is obtained by hydrolyzing the intermediate compound and converting it into its dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves continuous preparation methods to ensure high yield and purity. The process includes the preparation of this compound solution, followed by purification and crystallization steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ceftazidime dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ceftazidime, such as sulfoxides, sulfones, and substituted beta-lactam compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive bacteria.
Aztreonam: A monobactam antibiotic with a similar spectrum of activity against Gram-negative bacteria
Uniqueness
Ceftazidime dihydrochloride is unique due to its high efficacy against Pseudomonas aeruginosa and its resistance to many beta-lactamases. This makes it a valuable option for treating severe and resistant bacterial infections .
Propriétés
Numéro CAS |
73547-70-3 |
|---|---|
Formule moléculaire |
C22H24Cl2N6O7S2 |
Poids moléculaire |
619.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1 |
Clé InChI |
JLZLIGALAZXURA-YSPNNJRLSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


